tokaracetin
Description
Properties
CAS No. |
166025-64-5 |
|---|---|
Molecular Formula |
C8H10BrNO2S |
Synonyms |
tokaracetin |
Origin of Product |
United States |
Biological Origin and Classification
Isolation from Protobothrops tokarensis Venom
Tokaracetin is a protein isolated from the venom of the Tokara habu (Protobothrops tokarensis), a venomous pit viper species found in the Tokara Islands of Japan. uniprot.orgresearchgate.netexpasy.org The UniProt database, a comprehensive resource for protein sequence and annotation data, lists the organism of origin as Protobothrops tokarensis, while also noting its previous classification as Trimeresurus tokarensis. uniprot.orgnih.govresearchgate.net The protein is specifically expressed by the snake's venom gland and is a component of the complex mixture of biologically active substances that constitute the venom. uniprot.org
Table 1: Taxonomic Classification of Protobothrops tokarensis
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Eukaryota |
| Phylum | Chordata |
| Class | Reptilia |
| Order | Squamata |
| Family | Viperidae |
| Subfamily | Crotalinae |
| Genus | Protobothrops |
| Species | P. tokarensis |
Data sourced from the National Center for Biotechnology Information (NCBI) and UniProt. uniprot.org
Molecular Classification as a Snake C-Type Lectin Protein (Snaclec)
This compound is classified as a Snake C-type Lectin Protein, commonly abbreviated as Snaclec. uniprot.orgnih.gov Proteins in this category belong to the broader C-type lectin superfamily, which is characterized by a requirement for calcium for binding and a conserved structural motif known as the C-type lectin domain (CTLD). wikipedia.orgnih.gov
Structurally, this compound is a heterodimer, meaning it is composed of two different protein subunits: an alpha (α) subunit and a beta (β) subunit. uniprot.orgexpasy.org These two subunits are covalently joined by a disulfide bond. uniprot.orgresearchgate.net Snaclecs are a class of C-type lectins predominantly found in the venoms of snakes from the Viperidae family. researchgate.net Unlike some C-type lectins that bind carbohydrates, many Snaclecs, including this compound, have evolved to interact with specific protein receptors on cell surfaces. nih.govresearchgate.net
Table 2: Molecular Profile of this compound
| Attribute | Description |
|---|---|
| Protein Name | Snaclec this compound |
| Subunits | Heterodimer of alpha and beta subunits (disulfide-linked) |
| Protein Family | Snaclec (Snake C-type Lectin) |
| Superfamily | C-type lectin-like/link superfamily |
| Conserved Domain | C-type Lectin Domain (CTLD) |
| Primary Function | Platelet aggregation inhibiting toxin, Hemostasis impairing toxin |
Information compiled from the UniProt database. uniprot.org
Context within the Diverse Pharmacopeia of Snake Venoms
Snake venoms are complex cocktails of enzymes, peptides, and proteins that have evolved to serve various functions, primarily for prey capture and defense. researchgate.net Within this diverse natural pharmacopeia, Snaclecs represent a significant family of proteins, particularly in viper venoms, that primarily target components of the victim's hemostatic system. researchgate.net
This compound functions as a platelet antagonist. uniprot.orguu.nl Its mechanism of action involves specifically and reversibly binding to glycoprotein (B1211001) Ibalpha (GPIbα), a receptor on the surface of platelets. uniprot.org The binding site is close to or identical with the binding site for the von Willebrand factor (vWF), a key protein involved in platelet adhesion to blood vessel walls. uniprot.orgresearchgate.net By occupying this site, this compound inhibits the binding of vWF to platelets, thereby preventing vWF-dependent, shear-induced platelet aggregation. uniprot.orgresearchgate.net This activity classifies it as a potent platelet aggregation inhibitor. uniprot.org
This compound is one of many Snaclecs that interact with platelet receptors. This functional conservation across different snake species highlights the evolutionary importance of targeting platelet function. Other venom-derived C-type lectins, such as lebecetin and echicetin, also exhibit similar activities by targeting platelet receptors. researchgate.netnih.govresearchgate.net These proteins serve as valuable tools for studying the mechanisms of platelet aggregation and hemostasis. researchgate.net
Table 3: Examples of Platelet-Interacting Snake C-Type Lectins
| Compound Name | Source Organism | Target Receptor |
|---|---|---|
| This compound | Protobothrops tokarensis | Glycoprotein Ib (GPIb) |
| Lebecetin | Macrovipera lebetina | Glycoprotein Ib (GPIb) |
| Echicetin | Echis carinatus | Glycoprotein Ib (GPIb) |
| Agkistin | Agkistrodon acutus | Glycoprotein Ib (GPIb) |
| Rhodocetin | Calloselasma rhodostoma | α2β1 integrin (GPIa/IIa) |
This table provides a comparative context and is not exhaustive. researchgate.netnih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Agkistin |
| Echicetin |
| Lebecetin |
| Rhodocetin |
Molecular Structure and Evolution
General Structural Characteristics of Snake C-Type Lectins Relevant to Tokaracetin
The structure of this compound is best understood within the context of the broader family of snake C-type lectins and C-type lectin-related proteins. These proteins share a remarkably robust and conserved structural fold, which has been adapted through evolution to serve a wide variety of functions. nih.govnih.gov
Subunit Composition and Architecture
Snake venom C-type lectin-related proteins are typically heterodimers, composed of two distinct but homologous subunits, designated alpha (α) and beta (β). researchgate.netnih.gov The α-subunit generally has a molecular mass of 14–15 kDa, while the β-subunit is slightly smaller at 13–14 kDa. researchgate.net These two subunits are covalently linked by at least one inter-chain disulfide bond, forming a stable αβ heterodimer which is the fundamental building block of the functional protein. researchgate.netnih.gov
This heterodimeric unit often undergoes further assembly to form higher-order quaternary structures. Various arrangements have been identified across different snaclecs, including (αβ)₂, (αβ)₃, and (αβ)₄ oligomers. nih.gov This multimerization is crucial for their biological activity, as it allows for the clustering of receptors on the target cell surface. ias.ac.in For instance, the GPIb antagonist flavocetin-A exists as a cyclic (αβ)₄ tetramer. khanacademy.org The specific quaternary structure of this compound has not been definitively characterized in the available literature, but it is presumed to follow this pattern of forming at least an αβ heterodimer, with the potential for higher-order oligomerization.
Conservation of Cysteine Residues and Disulfide Bridges
A hallmark of the C-type lectin domain (CTLD) fold is a highly conserved pattern of cysteine residues that form intramolecular disulfide bonds, which are essential for maintaining the protein's tertiary structure and stability. niph.go.jpniph.go.jp In snaclecs, these disulfide bonds stabilize the characteristic fold, which consists of two α-helices and two antiparallel β-sheets. nih.gov
In addition to the intramolecular bonds that maintain the fold of each subunit, an inter-chain disulfide bond is typically present to covalently link the α and β subunits, a key feature of the heterodimeric architecture of snaclecs. researchgate.netnih.gov The precise number and arrangement of cysteine residues can vary between different snaclecs, but their conservation is a critical indicator of the shared CTLD ancestry. The loss or addition of disulfide bonds during evolution is often associated with the functional diversification of proteins. niph.go.jp For snaclecs, this stable, disulfide-reinforced scaffold provides a robust platform upon which novel binding surfaces have evolved to interact with a variety of protein targets instead of carbohydrates. nih.gov
Role of Calcium Ion Binding
The "C-type" designation for classical lectins originates from their dependence on calcium ions (Ca²⁺) for binding to carbohydrates. nih.gov True C-type lectins possess a conserved carbohydrate-recognition domain (CRD) with specific amino acid motifs that coordinate a Ca²⁺ ion, which in turn bridges the lectin to the hydroxyl groups of a sugar molecule like galactose. nih.gov
Sequence Homology and Phylogenetic Relationship with Other Snaclecs
This compound shares significant sequence homology with other GPIb-binding snaclecs, particularly other antagonists isolated from the venoms of vipers. Phylogenetic analyses based on the amino acid sequences of the α and β subunits show that snaclecs form a distinct evolutionary branch from the true, sugar-binding C-type lectins. nih.gov
Within the snaclec branch, the proteins further segregate based on their molecular targets. A clear divergence is seen between those that bind to platelet receptors (like GPIb or GPVI) and those that bind to coagulation factors (like Factor IX and Factor X). nih.gov this compound belongs to the former group. The N-terminal sequences of the α and β subunits of this compound show high similarity to those of other well-characterized GPIb antagonists, as detailed in the table below.
| Protein | Subunit | N-Terminal Amino Acid Sequence | Source Organism |
|---|---|---|---|
| Agkistin | α-chain | D-C-E-S-P-Q-E-E-D-I-H-F-L-S-R-F-M-I-P-E-S-Y-K-Y-E | Deinagkistrodon acutus |
| β-chain | D-C-P-S-W-S-S-Y-E-G-Q-C-Y-Y-L-F-S-T-P-R-T-W-D-A-A | ||
| Echicetin | α-chain | D-C-E-S-P-Q-E-E-D-I-H-F-L-S-R-F-M-I-P-E-S-Y-K-Y-E | Echis carinatus |
| β-chain | D-C-P-P-W-S-S-Y-E-G-Q-C-Y-Y-L-F-S-T-P-R-T-W-D-A-A | ||
| Agkicetin | α-chain | D-C-E-S-P-Q-E-E-D-I-H-F-L-S-Q-F-M-I-P-E-S-Y-K-Y-A | Deinagkistrodon acutus |
| β-chain | D-C-P-S-W-S-S-Y-E-G-Q-C-Y-Y-L-F-S-T-P-R-T-W-D-A-A | ||
| This compound | α-chain | D-C-E-S-P-Q-E-E-D-I-H-F-L-S-R-F-M-I-P-E-S-Y-K-Y-E | Protobothrops tokarensis |
| β-chain | D-C-P-P-W-S-S-Y-E-G-Q-C-Y-Y-L-F-S-T-P-R-T-W-D-A-A |
Evolutionary Implications for Glycoprotein (B1211001) Ib-Binding Proteins
The evolution of snaclecs like this compound is a compelling example of molecular adaptation, where a conserved protein scaffold was recruited and repurposed to develop novel functions. The ancestral gene for these venom proteins was likely a physiological C-type lectin involved in innate immunity or cell adhesion. Following a gene recruitment event into the venom gland, these genes underwent a process of accelerated evolution, driven by the strong selective pressure of the predator-prey arms race. nih.gov
A key evolutionary innovation was the transition from a homodimeric, carbohydrate-binding protein to a heterodimeric, protein-binding molecule. nih.gov This shift, facilitated by domain swapping between the α and β subunits, created new ligand-binding surfaces capable of targeting critical proteins in the prey's hemostatic system with high affinity and specificity. nih.gov
The diversification within the GPIb-binding snaclecs is particularly noteworthy. This evolutionary radiation has produced proteins with opposing functions: some, like alboaggregin, are agonists that activate platelets by binding GPIb, while others, like this compound and echicetin, are antagonists that block platelet activation. researchgate.net This functional divergence likely arose from subtle changes in the binding epitopes on the snaclec surface, which dictate how the protein interacts with the GPIb receptor and whether it triggers an activating signal or simply blocks the binding of natural ligands like von Willebrand factor. nih.gov The existence of this wide array of functionally diverse yet structurally related toxins highlights the remarkable evolutionary plasticity of the C-type lectin fold in snake venoms.
Mechanisms of Action at the Molecular and Cellular Level
Primary Molecular Target: Platelet Glycoprotein (B1211001) Ib (GPIb)
The initial and most crucial step in tokaracetin's function is its interaction with the platelet glycoprotein Ib (GPIb) receptor. nih.gov GPIb is a key component of the GPIb-IX-V complex, which serves as the primary receptor for von Willebrand Factor (vWF) on the platelet surface, mediating platelet adhesion to the subendothelium at sites of vascular injury. researchgate.netbiorxiv.org
Research has demonstrated that this compound binds directly and with high affinity to human platelets. Studies using radiolabeled this compound (¹²⁵I-Tokaracetin) have elucidated the specifics of this interaction. The binding is a reversible process characterized by a high affinity, with a dissociation constant (Kd) of approximately 3.9 ± 1.4 nM. nih.govnih.gov Furthermore, there are an estimated 47,440 ± 2,780 binding sites for this compound per platelet. nih.govnih.govresearchgate.net This high-affinity binding underscores the potency of this compound as a GPIb antagonist.
Binding Characteristics of this compound to Human Platelets
| Parameter | Value |
|---|---|
| Dissociation Constant (Kd) | 3.9 ± 1.4 nM |
| Binding Sites per Platelet | 47,440 ± 2,780 |
This table summarizes the direct binding kinetics of this compound to its primary molecular target, the platelet glycoprotein Ib (GPIb) receptor on human platelets.
The specific binding site of this compound on GPIb has been localized to the N-terminal domain of the GPIbα subunit. nih.govnih.gov This was determined through competitive binding assays where the binding of ¹²⁵I-Tokaracetin to platelets was inhibited by the monoclonal antibody GUR83-35. nih.govnih.gov This antibody is known to target the vWF-binding domain within the N-terminal region of GPIbα. nih.govnih.gov This finding indicates that this compound directly competes with vWF for the same or an overlapping binding site on the GPIb receptor. nih.gov
Inhibition of von Willebrand Factor (vWF)-Dependent Interactions
By binding to GPIb, this compound effectively disrupts the crucial interaction between GPIb and its primary ligand, von Willebrand Factor (vWF). nih.gov This interference has significant consequences for platelet function, particularly in the context of high blood flow.
This compound has been shown to inhibit the binding of both bovine and human vWF to fixed human platelets. nih.govnih.gov This inhibition is a direct result of this compound occupying the vWF binding site on GPIb. The ability of this compound to block this interaction is fundamental to its anticoagulant properties. It is important to note that the inhibitory activity of this compound is dependent on its dimeric structure, as reduction of the molecule results in a loss of this function. nih.govnih.gov
Under conditions of high shear stress, such as those found in partially occluded arteries, the vWF-GPIb interaction is the primary driver of platelet aggregation. jci.orgfrontiersin.org this compound has demonstrated a potent ability to completely inhibit this vWF-dependent shear-induced platelet aggregation at a concentration of 3 micrograms/ml. nih.govnih.gov This highlights the therapeutic potential of targeting the vWF-GPIb axis to prevent thrombosis in high-flow environments. frontiersin.org
Modulation of Platelet Signal Transduction
While the primary action of this compound is the direct blockade of the GPIb receptor, this initial binding event has downstream consequences on platelet signal transduction pathways. Platelet activation is a complex process involving a cascade of intracellular signals that ultimately lead to aggregation. researchgate.netd-nb.info
This compound's mechanism is highly specific. It does not inhibit platelet aggregation induced by other agonists such as ADP, collagen, or thrombin receptor agonist peptide. nih.govnih.gov This specificity suggests that this compound does not interfere with the signaling pathways activated by these agents, which are distinct from the vWF-GPIb pathway. By selectively blocking the initial adhesion and aggregation step mediated by vWF and GPIb, this compound prevents the subsequent "outside-in" signaling that would normally be triggered by this interaction, thereby inhibiting platelet activation through this specific pathway. researchgate.net
Effects on Downstream Signaling Cascades
This compound, a potent platelet antagonist, exerts its primary effect by specifically targeting the Glycoprotein Ib (GPIb) receptor on the platelet surface. nih.govashpublications.org Its mechanism of action at the molecular level is characterized by the inhibition of the von Willebrand factor (vWF)-GPIb interaction, a critical initial step in hemostasis, particularly under conditions of high arterial shear stress. nih.govnih.gov
The binding of vWF to the GPIb-IX-V complex is not a passive adhesion event; it initiates a cascade of intracellular signals that lead to platelet activation. nih.govphysiology.org A key event in this downstream signaling is the elevation of intracellular free calcium concentration ([Ca2+]i). nih.gov This increase in calcium is primarily due to release from intracellular stores, such as the dense tubular system, rather than influx from the extracellular environment. nih.gov The rise in [Ca2+]i is a crucial trigger for subsequent platelet responses, including shape change, granule release, and the activation of the integrin αIIbβ3, which is necessary for stable platelet aggregation. nih.gov
This compound's mechanism is fundamentally one of antagonism; by binding to the N-terminal vWF-binding domain of GPIb, it physically obstructs the interaction between vWF and the receptor. nih.govnih.gov This blockade effectively prevents the initiation of the entire GPIb-mediated downstream signaling cascade. mdpi.com Consequently, the vWF-dependent elevation of intracellular calcium does not occur, and subsequent platelet activation pathways are not triggered. nih.gov Research indicates that this compound does not, by itself, induce platelet agglutination or activate signaling pathways. nih.govnih.gov Its effect is the specific and potent prevention of the signaling that would otherwise be initiated by vWF binding.
Distinction from Agonist-Induced Platelet Activation
A critical aspect of this compound's mechanism is its high specificity for the vWF-GPIb axis. Its inhibitory action is distinct from the pathways activated by other physiological platelet agonists. Research has demonstrated that this compound does not block platelet aggregation induced by agonists such as ADP, collagen, or thrombin receptor agonist peptide (TRAP). nih.govnih.gov
This distinction arises because these agonists utilize different sets of platelet receptors and downstream signaling pathways:
ADP primarily acts on P2Y1 and P2Y12 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to calcium mobilization and inhibition of adenylyl cyclase, respectively, culminating in platelet activation and aggregation. koreamed.org
Collagen binds to the GPVI receptor, triggering a signaling cascade that involves spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2), leading to strong platelet activation. mdpi.com
Thrombin is one of the most potent platelet activators and signals through Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets. ashpublications.org
This compound does not interfere with these pathways. It specifically inhibits platelet function that is dependent on the initial tethering of platelets to vWF under flow, a process that precedes and is distinct from the activation induced by soluble agonists like ADP and thrombin at the site of injury. nih.govnih.gov This specificity makes it a targeted antagonist of shear-dependent platelet aggregation. nih.gov
Comparative Analysis of GPIb Antagonism by Related Snaclecs
This compound belongs to a family of snake venom C-type lectin-related proteins (snaclecs) that function as GPIb antagonists. ashpublications.orgresearchgate.net These proteins, primarily isolated from the venoms of Viperidae family snakes, share a characteristic heterodimeric structure and the ability to bind to platelet GPIb, thereby inhibiting vWF-mediated platelet function. mdpi.comresearchgate.net However, subtle differences exist among them. A comparative analysis highlights the variations in their sources and reported characteristics.
| Compound | Source Organism | Reported Function/Characteristic | References |
| This compound | Trimeresurus tokarensis | Potent GPIb antagonist; inhibits vWF-dependent shear-induced platelet aggregation. Does not induce platelet agglutination. | nih.govashpublications.orgnih.gov |
| Echicetin | Echis carinatus | GPIb antagonist that blocks vWF and thrombin interaction with GPIb. | ashpublications.orgsemanticscholar.org |
| Jararaca GPIb-BP | Bothrops jararaca | GPIb antagonist that inhibits platelet aggregation. | ashpublications.orgresearchgate.net |
| Agkicetin | Deinagkistrodon acutus | GPIb antagonist. | ashpublications.orgresearchgate.net |
| Flavocetin-A | Trimeresurus flavoviridis | GPIb antagonist that inhibits vWF access to GPIbα. | researchgate.netsemanticscholar.orgresearchgate.net |
| Akitonin | Deinagkistrodon acutus | GPIbα antagonist that decreases platelet aggregation in vitro. | researchgate.net |
| Anfibatide | Agkistrodon acutus | GPIb antagonist that inhibits platelet adhesion and thrombus formation. | mdpi.comresearchgate.net |
These snaclecs, including this compound, are valuable tools for studying the role of the vWF-GPIb interaction in thrombosis and hemostasis. nih.govmdpi.com They all function by competitively blocking the binding of vWF to GPIbα. mdpi.comresearchgate.net For instance, echicetin, like this compound, is a heterodimeric protein that specifically binds to platelet GPIb and blocks its interaction with vWF. ashpublications.org Similarly, jararaca GPIb-BP and agkicetin are also recognized as inhibitory C-type lectins targeting GPIb. ashpublications.orgresearchgate.net While their primary in vitro function is antagonistic, some snaclecs have been reported to have complex or dual roles, sometimes supporting and sometimes inhibiting aggregation, or causing thrombocytopenia in vivo, suggesting that mechanisms beyond simple receptor blockade may be at play. semanticscholar.orgresearchgate.net this compound is specifically noted for its clean antagonistic profile in vitro, as it does not induce platelet agglutination on its own. nih.gov
Preclinical Pharmacological Investigations and Functional Characterization
In Vitro Inhibition of Platelet Aggregation
Species-Specific Platelet Responses
Initial in vitro studies have demonstrated that tokaracetin effectively inhibits the binding of both human and bovine von Willebrand factor (vWF) to fixed human platelets. mdpi.comnih.gov This suggests that the binding site for this compound on the platelet GPIb receptor is conserved across these species. The inhibitory action of this compound was observed in the presence of botrocetin, a modulator that facilitates vWF binding to GPIb. mdpi.comnih.gov The N-terminal amino acid sequences of the subunits of this compound show a high degree of similarity to those of alboaggregin-B, another compound known to interact with the GPIb-vWF axis. nih.govvcu.edu
Concentration-Dependent Inhibitory Effects
This compound exhibits a concentration-dependent inhibition of platelet function. It has been shown to completely inhibit vWF-dependent shear-induced platelet aggregation in human platelet-rich plasma (PRP) at a concentration of 3 µg/mL. mdpi.comnih.gov The binding of radiolabeled this compound to washed human platelets is specific and of high affinity, with a dissociation constant (Kd) of approximately 3.9 ± 1.4 nM and an estimated 47,440 ± 2,780 binding sites per platelet. mdpi.comnih.gov This high-affinity binding underscores its potency as an inhibitor of the vWF-GPIb interaction. The binding is also reversible. mdpi.comnih.gov
Table 1: In Vitro Binding and Inhibitory Characteristics of this compound
| Parameter | Value | Species/Platelet Source | Conditions |
| Complete Inhibition of Shear-Induced Platelet Aggregation | 3 µg/mL | Human Platelet-Rich Plasma | vWF-dependent |
| Dissociation Constant (Kd) | 3.9 ± 1.4 nM | Washed Human Platelets | --- |
| Binding Sites per Platelet | 47,440 ± 2,780 | Washed Human Platelets | --- |
This table summarizes the key in vitro pharmacological data for this compound based on available research. mdpi.comnih.gov
In Vivo Studies in Non-Human Models (Mechanistic Focus)
As of the current available scientific literature, specific in vivo studies focusing on the antithrombotic potential and effects on platelet function of this compound in non-human models have not been reported. However, preclinical evaluation of other GPIb-vWF axis inhibitors in animal models, such as primates and mice, typically involves assessing their ability to prevent thrombus formation in settings that mimic arterial thrombosis. ahajournals.orgnih.govresearchgate.net
Assessment of Antithrombotic Potential
Standard non-human models to assess the antithrombotic potential of novel antiplatelet agents often involve the induction of thrombosis in arteries. nih.govpsu.edumdpi.com These models can include ferric chloride-induced thrombosis or mechanical injury to a blood vessel, followed by monitoring of blood flow and thrombus size. psu.edu For a compound like this compound, such studies would aim to determine its efficacy in preventing vessel occlusion under high shear stress conditions, which are characteristic of arterial circulation. nih.gov
Effects on Platelet Function in Animal Models
In conjunction with assessing antithrombotic efficacy, in vivo studies in animal models would also investigate the effects of this compound on platelet function. nih.govresearchgate.net This typically includes ex vivo platelet aggregation studies using blood collected from treated animals to confirm the mechanism of action observed in vitro. researchgate.net Bleeding time assays are also a crucial component to evaluate the hemorrhagic risk associated with the antiplatelet agent. ahajournals.orgnih.gov
Differentiation from Other Antiplatelet Mechanisms
The antiplatelet mechanism of this compound is distinct from that of many clinically used antiplatelet agents. nih.govksumsc.comdrugoffice.gov.hk Its targeted inhibition of the initial adhesion of platelets to the subendothelium via the GPIb-vWF axis differentiates it from drugs that inhibit later stages of platelet activation and aggregation. nih.govahajournals.orglecturio.com
Aspirin: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane (B8750289) A2, a potent platelet activator. ahajournals.org In contrast, this compound does not interfere with this pathway and specifically targets the initial adhesion step. nih.gov
ADP Receptor Antagonists (e.g., Clopidogrel, Ticagrelor): These drugs block the P2Y12 receptor, preventing ADP-mediated platelet activation and amplification of the aggregation signal. drugoffice.gov.hkmdpi.com Research shows that this compound does not inhibit ADP-induced platelet aggregation, highlighting its different target. mdpi.comnih.gov
GPIIb/IIIa Inhibitors (e.g., Abciximab, Eptifibatide): These agents block the final common pathway of platelet aggregation by preventing fibrinogen from binding to the activated GPIIb/IIIa receptor. ahajournals.orgmdpi.com this compound acts at an earlier stage by preventing the initial tethering of platelets to the vessel wall, which precedes GPIIb/IIIa activation. nih.govahajournals.org
By targeting the vWF-GPIb interaction, which is most critical under conditions of high shear stress found in stenotic arteries, it is hypothesized that inhibitors like this compound could have a more targeted antithrombotic effect with a potentially lower risk of bleeding compared to agents that cause a more generalized inhibition of platelet function. nih.govahajournals.org
Comparison with Integrin Inhibitors (e.g., Disintegrins)
This compound's mechanism of action is distinct from that of classic integrin inhibitors, most notably the disintegrin family of proteins also found in snake venoms. Disintegrins are potent inhibitors of platelet aggregation that primarily target the platelet integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa). mdpi.comnih.gov This integrin is crucial for the final common pathway of platelet aggregation, where it binds to fibrinogen, forming bridges between activated platelets. pharmgkb.org
The inhibitory effect of most disintegrins is mediated by a specific amino acid sequence, typically the Arg-Gly-Asp (RGD) motif. mdpi.com This motif mimics the natural recognition site in fibrinogen, allowing disintegrins to competitively block fibrinogen from binding to the αIIbβ3 integrin on activated platelets. mdpi.comnih.gov By preventing this interaction, disintegrins effectively halt the aggregation process, regardless of the initial platelet agonist. mdpi.com Some disintegrins use a KGD (Lys-Gly-Asp) motif to achieve a similar effect. nih.gov
In stark contrast, this compound does not target the αIIbβ3 integrin. Its site of action is the platelet glycoprotein Ib (GPIb) receptor, a component of the GPIb-IX-V complex. nih.govnih.gov this compound functions by competitively inhibiting the binding of von Willebrand factor (vWF) to GPIb. nih.gov This interaction is particularly critical for platelet adhesion and aggregation under conditions of high shear stress, such as those found in arterioles and stenosed arteries. nih.govnih.gov Unlike disintegrins, this compound does not interfere with fibrinogen binding to αIIbβ3 and, consequently, does not block platelet aggregation induced by agonists like ADP or thrombin that directly lead to αIIbβ3 activation. nih.gov
Table 1: Comparison of this compound and Disintegrins
| Feature | This compound | Disintegrins |
|---|---|---|
| Primary Target Receptor | Glycoprotein Ib (GPIb) nih.govnih.gov | Integrin αIIbβ3 (GPIIb/IIIa) mdpi.comnih.gov |
| Mechanism of Action | Competitively inhibits vWF binding to GPIb. nih.gov | Competitively inhibit fibrinogen binding to αIIbβ3. mdpi.com |
| Key Recognition Motif | Binds to the N-terminal vWF-binding domain of GPIb. nih.gov | Typically contains an Arg-Gly-Asp (RGD) or similar motif. mdpi.com |
| Effect on Fibrinogen Binding | No direct inhibition. nih.gov | Potent inhibition. mdpi.com |
| Inhibition Scope | Inhibits vWF-dependent, shear-induced platelet aggregation. nih.govnih.gov | Inhibits the final common pathway of platelet aggregation induced by most agonists. mdpi.com |
Distinction from Other Platelet Receptor Modulators
The functional profile of this compound sets it apart from various other classes of platelet receptor modulators, including other snake venom toxins.
Distinction from GPIb Agonists: While this compound is a GPIb antagonist, other snake venom C-type lectin-like proteins are GPIb agonists. mdpi.com A prime example is alboaggregin-B, which also binds to GPIb. thieme-connect.comashpublications.org However, instead of inhibiting platelet function, alboaggregin-B and similar agonists induce platelet agglutination and aggregation, mimicking the effect of vWF binding. thieme-connect.com this compound shares a high degree of N-terminal sequence identity with alboaggregin-B, yet has the opposite, antagonistic effect. nih.govnih.gov It inhibits vWF binding and does not induce platelet agglutination on its own. nih.gov
Distinction from Snake Venom Metalloproteinases (SVMPs): Some SVMPs, such as jararhagin and kaouthiagin, can also inhibit platelet aggregation. nih.govresearchgate.net However, their mechanism is enzymatic. They function by proteolytically cleaving platelet receptors, such as GPIb, or ligands like vWF. nih.govresearchgate.net This enzymatic degradation leads to a loss of function. This compound is not a metalloproteinase and has no known enzymatic activity; its inhibitory action is based on reversible, high-affinity binding to its receptor. nih.govscispace.com
Distinction from Modulators of ADP and Thrombin Receptors: The most common pathways for platelet activation in response to vascular injury involve agonists like adenosine (B11128) diphosphate (B83284) (ADP) and thrombin. pharmgkb.org These agents act on specific G protein-coupled receptors on the platelet surface, such as P2Y1 and P2Y12 for ADP, and protease-activated receptors (PARs) for thrombin. pharmgkb.orghaematologica.org Many antiplatelet therapies target these pathways. This compound's action is entirely independent of these signaling cascades. Preclinical studies have definitively shown that this compound does not block platelet aggregation induced by ADP, collagen, or thrombin receptor agonist peptides, highlighting its specific role in modulating the vWF-GPIb axis. nih.govnih.gov
Table 2: Distinction of this compound from Other Platelet Receptor Modulators
| Modulator Class | Example(s) | Primary Target | Mechanism of Action | Effect on Platelets |
|---|---|---|---|---|
| This compound (GPIb Antagonist) | This compound | Glycoprotein Ib (GPIb) nih.gov | Competitive binding antagonist. nih.gov | Inhibits shear-induced, vWF-dependent aggregation. nih.govnih.gov |
| GPIb Agonists | Alboaggregin-B thieme-connect.com | Glycoprotein Ib (GPIb) thieme-connect.com | Receptor agonist. thieme-connect.com | Induces platelet agglutination/aggregation. thieme-connect.com |
| Snake Venom Metalloproteinases (SVMPs) | Jararhagin, Kaouthiagin nih.govresearchgate.net | GPIb, vWF, other receptors nih.govresearchgate.net | Enzymatic cleavage of receptor or ligand. nih.govresearchgate.net | Inhibits aggregation through receptor/ligand degradation. researchgate.net |
| ADP Receptor Modulators | Thienopyridines pharmgkb.org | P2Y12 receptor pharmgkb.org | Receptor antagonist. pharmgkb.org | Inhibits ADP-induced aggregation. pharmgkb.org |
| Thrombin Receptor Modulators | PAR1 antagonists | Protease-Activated Receptor 1 (PAR1) nih.gov | Receptor antagonist. nih.gov | Inhibits thrombin-induced aggregation. nih.gov |
Biosynthesis and Processing
Genomic and Transcriptomic Insights into Venom Gland Expression
While specific genomic and transcriptomic data for the genes encoding tokaracetin are not extensively detailed in current literature, significant insights can be drawn from studies on closely related viperid species and the general principles of snake venom protein biosynthesis. Research on the genetic divergence of venom proteins among Japanese Protobothrops species, including P. tokarensis, is an active area of investigation. kyushu-u.ac.jp
Venom gland transcriptomic analyses of other pit vipers have revealed that the genes for various toxins, including C-type lectin-like proteins, are highly expressed. researchgate.netmdpi.com These studies have also identified the high expression of genes encoding chaperone proteins and enzymes involved in protein folding and modification, such as protein disulfide isomerase (PDI) family members and calreticulin. researchgate.net It is highly probable that the biosynthesis of this compound follows this general pattern, with dedicated genetic architecture ensuring its robust production. The genes for the individual α and β subunits of this compound are transcribed into messenger RNA (mRNA) within the nucleus of the venom gland's secretory cells. This mRNA is then translated into polypeptide chains on ribosomes associated with the rough endoplasmic reticulum.
Post-Translational Modifications and Maturation
Following translation, the nascent polypeptide chains of this compound undergo critical post-translational modifications (PTMs) to become a functional protein. These modifications are crucial for the correct folding, stability, and biological activity of the toxin. For C-type lectin-like proteins, a key maturation step is the formation of disulfide bonds.
This compound is a heterodimer, composed of two distinct subunits, an α-chain and a β-chain, which are covalently linked by at least one inter-subunit disulfide bond. researchgate.netexpasy.org Each subunit also contains several intra-subunit disulfide bridges that are essential for maintaining its tertiary structure. nih.gov The formation of these disulfide bonds is a complex enzymatic process that occurs within the endoplasmic reticulum, likely facilitated by enzymes like protein disulfide isomerase, which are found to be highly expressed in venom glands. researchgate.net
Secretion and Storage within Venom Glands
Once the mature this compound protein is assembled, it is secreted from the secretory cells into the lumen of the venom gland for storage. The venom gland is a highly specialized organ capable of synthesizing and storing a large cocktail of toxic proteins for extended periods without self-intoxication. unco.edubiologists.comnih.gov
The process begins with the transport of the folded this compound from the endoplasmic reticulum through the Golgi apparatus, where it may undergo further modifications and is packaged into secretory granules. These granules then fuse with the apical membrane of the secretory cell, releasing their contents into the central lumen of the gland in a process called exocytosis. biologists.com
To ensure the stability of the stored venom and prevent autolysis from the numerous digestive enzymes it contains, the venom is maintained at an acidic pH, estimated to be around 5.4. researchgate.net This acidic environment, along with the presence of endogenous enzyme inhibitors, keeps the toxins in a stable, less active state until they are injected into prey. unco.edu The venom, containing this compound and a myriad of other toxins, is stored in the gland's lumen and associated ductules, ready for rapid expulsion through the fangs during a bite. unco.eduresearchgate.net
Table of Research Findings on Viper Venom Protein Biosynthesis
| Research Area | Key Findings | Implication for this compound |
|---|---|---|
| Genomics & Transcriptomics | High expression of toxin genes and protein folding chaperones (e.g., PDI, Calreticulin) in venom glands of related vipers. researchgate.net | The genetic machinery for efficient this compound production is likely present and highly active in P. tokarensis venom glands. |
| Post-Translational Modification | Heterodimeric C-type lectins are stabilized by inter- and intra-subunit disulfide bonds. nih.gov Glycosylation is a common PTM in snake venom proteins. researchgate.netacs.org | This compound's structure is dependent on precise disulfide bond formation. Glycosylation is a possible but unconfirmed modification. |
| Secretion & Storage | Venom proteins are stored in the gland lumen at an acidic pH (~5.4) to ensure stability and prevent degradation. researchgate.net | this compound is stored in an inactive or less active state within the venom gland until envenomation. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Protein Disulfide Isomerase |
Analytical and Characterization Methodologies
Purification and Isolation Techniques
The isolation of tokaracetin from crude snake venom is a multi-step process designed to separate it from a complex mixture of other proteins and biomolecules. The established protocol involves a sequential application of several chromatographic techniques, each exploiting different physicochemical properties of the protein. nih.gov
A typical purification process for this compound and related snake venom C-type lectins involves the following steps:
Ion-Exchange Chromatography: This is often the initial step in the purification cascade. nih.govnih.gov The crude venom is loaded onto an ion-exchange column. Due to this compound's basic nature, a cation-exchange column is typically used. researchgate.net Proteins are then eluted using a salt gradient (e.g., NaCl), with different proteins separating based on the strength of their charge interaction with the column matrix. thieme-connect.com
Heparin-Sepharose Chromatography: Fractions containing this compound activity are further purified using affinity chromatography with heparin-Sepharose. nih.gov Heparin is a glycosaminoglycan that can bind a variety of proteins, and this step is effective in separating this compound from other venom components. cytivalifesciences.com
Hydrophobic Interaction HPLC (HIC-HPLC): As a final polishing step, high-performance liquid chromatography (HPLC) based on hydrophobic interaction is employed. nih.govthieme-connect.com This technique separates molecules based on their hydrophobicity. The sample is applied to a column with a hydrophobic stationary phase in a high-salt buffer, and the salt concentration is gradually decreased to elute proteins in order of increasing hydrophobicity. nih.gov
| Technique | Principle of Separation | Typical Application in this compound Purification |
|---|---|---|
| Ion-Exchange Chromatography | Separates based on net surface charge. thieme-connect.com | Initial fractionation of crude venom to isolate proteins with similar isoelectric points. semanticscholar.org |
| Heparin-Sepharose Affinity Chromatography | Separates based on specific binding affinity to immobilized heparin. cytivalifesciences.com | Further purification of the this compound-containing fraction by exploiting its affinity for heparin. nih.gov |
| Hydrophobic Interaction HPLC (HIC-HPLC) | Separates based on the hydrophobicity of the protein surface. nih.gov | Final "polishing" step to achieve high purity of the isolated this compound. nih.govthieme-connect.com |
Biochemical Assays for Functional Activity
The primary function of this compound is its ability to inhibit platelet aggregation. A variety of biochemical assays are used to quantify this activity, primarily focusing on its interaction with the vWF-GPIb axis.
Platelet Aggregation Inhibition Assay: This is the principal assay to determine this compound's functional activity. Platelet-rich plasma (PRP) is treated with an agonist that induces aggregation, such as ristocetin (B1679390) or botrocetin in the presence of vWF, or by applying high shear stress. nih.govthieme-connect.com The ability of this compound to inhibit this aggregation is measured using an aggregometer, which detects changes in light transmission through the platelet suspension as aggregates form. nih.govaruplab.com this compound has been shown to completely inhibit vWF-dependent shear-induced platelet aggregation at concentrations around 3 µg/ml. nih.gov
Radioligand Binding Assay: To determine the binding affinity and the number of binding sites on platelets, a radioligand binding assay can be performed. In this assay, this compound is labeled with a radioisotope (e.g., ¹²⁵I). The ¹²⁵I-tokaracetin is then incubated with washed platelets. By measuring the amount of radioactivity bound to the platelets at different concentrations, the dissociation constant (Kd) and the number of binding sites per platelet can be calculated. nih.gov For this compound, a high affinity (Kd of approximately 3.9 ± 1.4 nM) and a high number of binding sites (around 47,440 ± 2780 per platelet) have been reported. nih.gov
Platelet Agglutination Assay: This assay is used to distinguish between platelet aggregation (an active metabolic process) and agglutination (a passive process). Fixed platelets are used, which are metabolically inactive. This compound's ability to inhibit the agglutination of these fixed platelets induced by bovine vWF is a key indicator of its direct interference with the GPIb-vWF binding. nih.govnih.gov
| Assay | Purpose | Key Findings for this compound |
|---|---|---|
| Shear-Induced Platelet Aggregation (SIPA) Inhibition | Measures the ability to prevent platelet aggregation under flow conditions that mimic blood circulation. cellmicrosystems.com | Completely inhibits SIPA at 3 µg/ml. nih.gov |
| Radioligand Binding Assay | Quantifies the binding affinity (Kd) and number of binding sites on platelets. | High affinity with a Kd of 3.9 ± 1.4 nM and 47,440 ± 2780 sites/platelet. nih.gov |
| Inhibition of vWF Binding | Assesses the direct inhibition of von Willebrand factor binding to platelets. | Inhibits the binding of both bovine and human vWF to platelets. nih.gov |
Structural Analysis Techniques
The structural characterization of this compound has been accomplished using a combination of electrophoretic and sequencing techniques. While a high-resolution 3D structure from X-ray crystallography has not been reported for this compound itself, significant information has been gleaned from other methods.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a standard technique to determine the molecular weight of proteins. bio-rad.combio-rad.com Under non-reducing conditions, this compound migrates as a single band with an apparent molecular mass of 28.9 kDa. nih.gov When a reducing agent (like dithiothreitol) is added to break disulfide bonds, two separate subunits are observed with molecular masses of 16.1 kDa and 15.4 kDa, indicating that this compound is a heterodimer. nih.gov
N-Terminal Amino Acid Sequencing: The Edman degradation method is used to determine the sequence of amino acids at the N-terminus of the protein subunits. abvigen.comcsic.es The N-terminal sequences of both subunits of this compound have been determined and show a high degree of identity with those of other C-type lectin-like proteins from snake venoms, particularly alboaggregin-B. nih.govresearchgate.net This homology is crucial for classifying this compound within this protein superfamily.
| Analytical Technique | Parameter Determined | Result for this compound |
|---|---|---|
| SDS-PAGE (non-reducing) | Apparent Molecular Mass of the Dimer | 28.9 kDa nih.gov |
| SDS-PAGE (reducing) | Apparent Molecular Mass of Subunit 1 | 16.1 kDa nih.gov |
| Apparent Molecular Mass of Subunit 2 | 15.4 kDa nih.gov | |
| N-Terminal Sequencing | Sequence Homology | High degree of identity with alboaggregin-B. nih.gov |
Immunological Detection and Quantification Methods
Immunological techniques utilize the high specificity of antibodies to detect and quantify target molecules.
Inhibition by Monoclonal Antibodies: The interaction of this compound with platelets has been probed using specific monoclonal antibodies. The binding of this compound to fixed human platelets was shown to be inhibited by the monoclonal antibody GUR83-35. nih.gov This antibody is known to be directed against the N-terminal vWF-binding domain of human glycoprotein (B1211001) Ib (GPIb). This finding provides strong evidence that this compound's binding site on GPIb is located within this specific domain, the same region where vWF binds. nih.gov
Potential for Immunoassays: While specific immunoassays like ELISA or Western blotting for the routine quantification of this compound have not been detailed in the primary literature, the existence of specific antibodies suggests that such assays are feasible. These methods could be developed for more specific detection of this compound in complex biological samples.
Utility As a Biochemical Tool and Research Probe
Application in Investigating GPIb-vWF Axis Function
Tokaracetin's primary utility lies in its ability to selectively inhibit the interaction between platelet glycoprotein (B1211001) Ib (GPIb) and von Willebrand factor (vWF). nih.govnih.govashpublications.org This interaction is a critical initial step in hemostasis, the process that stops bleeding, particularly under conditions of high shear stress found in arteries and arterioles. nih.govjci.org
The protein acts as a potent antagonist, directly binding to the GPIb receptor on platelets. nih.govnih.gov This binding action effectively blocks vWF from attaching to the same site. nih.govnih.gov Researchers have demonstrated that this compound inhibits the binding of both bovine and human vWF to platelets, particularly in the presence of botrocetin, another snake venom protein often used in laboratory settings to facilitate this interaction. nih.govnih.gov
Table 1: Investigational Use of this compound in GPIb-vWF Axis Research
| Experimental Condition | Effect of this compound | Reference |
|---|---|---|
| vWF binding to platelets (in the presence of botrocetin) | Inhibited | nih.govnih.gov |
| Shear-induced platelet aggregation | Completely inhibited | nih.govnih.gov |
| ADP-induced platelet aggregation | No effect | nih.govnih.gov |
| Collagen-induced platelet aggregation | No effect | nih.govnih.gov |
| Thrombin-induced platelet aggregation | No effect | nih.govnih.gov |
Role in Dissecting Platelet Signaling Pathways
The high specificity of this compound for the GPIb receptor makes it an excellent tool for dissecting the downstream signaling events that follow GPIb-vWF engagement. Platelet activation is a complex process involving multiple signaling cascades that lead to shape change, granule release, and aggregation. mdpi.comrndsystems.com By selectively blocking the initial GPIb-vWF interaction, researchers can investigate which signaling pathways are specifically triggered by this axis.
Studies using this compound can help elucidate the roles of various intracellular signaling molecules that are activated downstream of GPIb. researchgate.net When platelets adhere to vWF via GPIb, it initiates a cascade of events inside the platelet. By preventing this initial binding, this compound allows scientists to determine which subsequent signaling events are dependent on this specific interaction. This helps to map the intricate network of pathways that govern platelet function.
Contribution to the Development of Novel Antithrombotic Research Strategies
The unique mechanism of action of this compound has provided a valuable template for the development of new antithrombotic drugs. nih.govnih.gov The goal of modern antithrombotic therapy is to prevent pathological blood clots (thrombosis) without completely inhibiting the body's ability to stop bleeding (hemostasis). nih.govnih.gov
By targeting the initial adhesion of platelets to vWF under high shear stress, a critical step in arterial thrombosis, this compound and similar molecules offer a more targeted approach to antithrombotic therapy. nih.govnih.govmdpi.com This is in contrast to broader-acting antiplatelet agents that can sometimes carry a higher risk of bleeding. nih.gov The insights gained from studying this compound's interaction with GPIb have spurred research into developing synthetic molecules and antibodies that mimic its inhibitory effect. nih.govnih.gov These novel agents could potentially offer a safer and more effective way to prevent heart attacks and strokes, which are often caused by the formation of platelet-rich clots in arteries. nih.gov The study of snake venom proteins like this compound continues to be a fruitful area for identifying new therapeutic targets and strategies in the management of thrombotic diseases. mdpi.comscispace.com
Future Research Directions and Unexplored Avenues
Elucidation of Detailed Molecular Interaction Interfaces
Initial studies have established that tokaracetin, a heterodimeric protein, binds with high affinity to platelet GPIb, thereby preventing its interaction with vWF. nih.gov This interaction is reversible and can be inhibited by a monoclonal antibody targeting the N-terminal vWF-binding domain of GPIb. nih.gov However, the precise molecular architecture of the this compound-GPIb complex is yet to be determined.
Future research should prioritize the elucidation of the high-resolution three-dimensional structure of this compound in complex with the GPIbα subunit. Techniques such as X-ray crystallography or cryo-electron microscopy could provide atomic-level detail of the binding interface. Such studies would identify the key amino acid residues on both this compound and GPIbα that are critical for the interaction. This detailed structural information would not only provide a deeper understanding of its mechanism of action but also serve as a blueprint for the rational design of synthetic mimetics or derivatives with improved pharmacological properties.
Investigation of Potential Off-Target Effects (Mechanistic)
Current findings suggest a high degree of specificity for this compound, as it does not inhibit platelet aggregation induced by ADP, collagen, or thrombin receptor agonist peptide. nih.gov This indicates that it does not interfere with other major platelet activation pathways. However, a comprehensive investigation into potential off-target effects at a mechanistic level is a crucial next step.
Systematic screening of this compound against a broad panel of cell surface receptors and plasma proteins would be necessary to identify any unintended interactions. Given that this compound is a member of the C-type lectin-like protein (CLP) family found in snake venoms, and these proteins are known to interact with various biological targets, such investigations are particularly warranted. nih.govnih.gov Understanding any off-target effects is essential for its development as a specific research tool and for predicting potential side effects if considered for any therapeutic application.
Design of Mechanistic Analogues for Research Purposes
The development of mechanistic analogues of this compound represents a promising avenue for creating a suite of research tools with tailored properties. Based on the detailed molecular interaction data, synthetic peptides or small molecules that mimic the binding domain of this compound could be designed. These analogues could be modified to have varying affinities, specificities, and pharmacokinetic profiles.
For instance, analogues could be developed with irreversible binding properties to serve as probes for studying GPIb trafficking and turnover. Conversely, analogues with rapid dissociation rates could be useful for studies requiring reversible inhibition of platelet function. Furthermore, the creation of fluorescently or radioactively labeled analogues would enable detailed imaging and quantitative studies of GPIb distribution and dynamics in both in vitro and in vivo models of thrombosis. The development of such analogues is a common strategy for advancing the therapeutic potential of natural compounds.
Exploration of Additional Biological Activities Beyond Platelet Modulation
The biological activities of snake venom proteins are often multifaceted. While the primary known function of this compound is the inhibition of platelet aggregation, it is plausible that it possesses other biological activities. Snake venom C-type lectin-like proteins have been reported to exhibit a wide range of effects, including anticoagulant, procoagulant, and modulatory effects on inflammation and cell adhesion. nih.govexpasy.org
Future research should explore the potential effects of this compound on other cellular systems. For example, its impact on endothelial cell function, leukocyte adhesion, and the coagulation cascade should be investigated. Given that GPIb is also expressed on endothelial cells, studying the interaction of this compound with these cells could reveal novel functions. Uncovering additional biological activities would provide a more complete picture of this compound's pharmacological profile and could open up new areas of research into its potential applications.
Role in Advancing Understanding of Thrombosis and Hemostasis
As a highly specific inhibitor of the vWF-GPIb interaction, this compound is a valuable tool for dissecting the complex processes of thrombosis and hemostasis. Its ability to block the initial tethering and adhesion of platelets to the subendothelium under high shear stress allows for precise investigation of the role of this specific interaction in thrombus formation.
This compound can be employed in various experimental models to differentiate the contribution of the vWF-GPIb axis from other pathways of platelet activation and aggregation. For instance, it can be used in in vitro flow-based thrombosis models and in vivo models of arterial thrombosis to clarify the specific role of GPIb-mediated platelet adhesion in the initiation and propagation of thrombi. Such studies will undoubtedly contribute to a more nuanced understanding of the molecular mechanisms underlying both physiological hemostasis and pathological thrombosis.
Q & A
Q. How to ensure reproducibility in this compound studies, particularly in multi-institutional collaborations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
